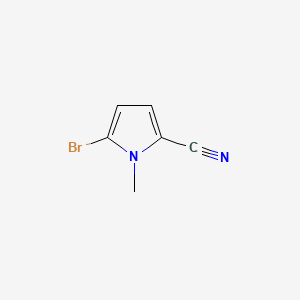

5-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

Description

Overview of Pyrrole (B145914) Chemistry and Halogenated Pyrroles

Pyrrole is a colorless volatile liquid with the chemical formula C₄H₅N. vedantu.com It is a five-membered aromatic heterocyclic compound that is a fundamental component of many biologically significant molecules, including heme, chlorophyll, and vitamin B12. wikipedia.orgbritannica.comperlego.com The aromaticity of the pyrrole ring arises from the delocalization of six π-electrons (four from the carbon atoms and two from the nitrogen's lone pair) across the planar ring, satisfying Hückel's rule. vedantu.com This aromatic character means its reactivity is similar to that of benzene, readily undergoing electrophilic substitution reactions. wikipedia.org

Halogenated pyrroles are a class of pyrrole derivatives where one or more hydrogen atoms on the ring have been replaced by halogen atoms (F, Cl, Br, I). The introduction of a halogen atom, such as bromine, significantly influences the electronic properties and reactivity of the pyrrole ring. Halogens are electron-withdrawing groups, which can deactivate the ring towards electrophilic substitution but also provide a reactive handle for various cross-coupling reactions. acs.org This makes halogenated pyrroles versatile building blocks in the synthesis of more complex molecules. researchgate.netacs.org For instance, the bromine atom in brominated pyrroles can be displaced by nucleophiles or participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. acs.orgcdnsciencepub.com Halogenated pyrroles are integral components of numerous natural products and bioactive compounds, including some with antifungal and antibacterial properties. acs.orgmdpi.com

Table 1: Properties of the Parent Pyrrole Ring

| Property | Value |

|---|---|

| Chemical Formula | C₄H₅N vedantu.com |

| Molar Mass | 67.091 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless volatile liquid wikipedia.org |

| Boiling Point | 129 to 131 °C wikipedia.org |

| Aromaticity | Aromatic (6 π-electrons) vedantu.com |

Significance of Nitrile Functional Groups in Pyrrole Scaffolds

The nitrile (-C≡N) functional group is a potent electron-withdrawing group. When attached to a pyrrole scaffold, it significantly modulates the electronic nature of the ring, influencing its reactivity and physical properties. The incorporation of a nitrile group has become a valuable strategy in drug design, as it can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and in some cases, form covalent bonds with enzyme active sites. nih.gov

In the context of pyrrole chemistry, the nitrile group serves several important roles:

Electronic Modification : It deactivates the pyrrole ring towards electrophilic attack and can direct substitution to specific positions.

Synthetic Handle : The nitrile group is a versatile precursor that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups, providing a route to a wide array of derivatives. organic-chemistry.org

Biological Activity : Pyrrole scaffolds containing nitrile groups are found in compounds with potential biological and pharmaceutical applications. The nitrile can act as a hydrogen bond acceptor, interacting with biological targets like proteins. nih.govnih.gov The linear geometry and small size of the nitrile group allow it to be well-accommodated in the binding pockets of enzymes. nih.gov

The presence of both a bromo and a nitrile substituent on the pyrrole ring, as in 5-Bromo-1-methyl-1H-pyrrole-2-carbonitrile, creates a molecule with multiple sites for synthetic modification, allowing for the systematic exploration of chemical space in drug discovery and materials science.

Historical Context of Related Synthetic Methodologies and Reactivity Studies

The synthesis of substituted pyrroles has been a central theme in heterocyclic chemistry for over a century. Classic methods like the Knorr, Paal-Knorr, and Hantzsch syntheses have been foundational for creating the pyrrole core. organic-chemistry.org However, the direct and regioselective functionalization of the pre-formed pyrrole ring has been a subject of continuous development.

The halogenation of pyrroles, particularly bromination, has been studied extensively. Early methods often used molecular bromine, but these reactions could be difficult to control and led to mixtures of poly-halogenated products. cdnsciencepub.comresearchgate.net The development of milder and more selective brominating agents, such as N-bromosuccinimide (NBS), provided a significant advancement, allowing for the controlled mono- or di-bromination of pyrrole rings. datapdf.comacs.org The regioselectivity of bromination is highly dependent on the substituents already present on the pyrrole ring; electron-withdrawing groups typically direct halogenation to the 4- and 5-positions. cdnsciencepub.comresearchgate.net

The introduction of the nitrile group onto a pyrrole ring has been achieved through various methods. One common approach involves the displacement of a halogen atom with a cyanide salt, a reaction that has been demonstrated on brominated pyrrole derivatives. cdnsciencepub.comsemanticscholar.org Other modern synthetic strategies include copper-catalyzed coupling reactions of enynes and nitriles, which provide efficient access to polysubstituted N-H pyrroles. organic-chemistry.org Tandem reactions involving Michael addition and intramolecular cyclocondensation have also emerged as powerful tools for constructing highly functionalized cyanopyrroles. organic-chemistry.org

Reactivity studies on compounds containing both bromo and cyano groups on a pyrrole ring have focused on leveraging these functionalities for further synthetic transformations. The bromine atom is a key site for cross-coupling reactions, such as the Suzuki or Stille couplings, to introduce new aryl or alkyl groups. acs.org This allows for the construction of complex molecular architectures from the relatively simple halogenated pyrrole precursor.

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrN2 |

|---|---|

Molecular Weight |

185.02 g/mol |

IUPAC Name |

5-bromo-1-methylpyrrole-2-carbonitrile |

InChI |

InChI=1S/C6H5BrN2/c1-9-5(4-8)2-3-6(9)7/h2-3H,1H3 |

InChI Key |

HFWKIZYZXZEQAM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=C1Br)C#N |

Origin of Product |

United States |

Advanced Reaction Chemistry and Transformations of 5 Bromo 1 Methyl 1h Pyrrole 2 Carbonitrile

Reactivity of the Bromine Moiety

The bromine atom attached to the electron-rich pyrrole (B145914) ring is a key handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions. Its position at C5, adjacent to the nitrogen atom, influences the electronic environment and reactivity of the C-Br bond.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The bromo-substituted pyrrole is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyrrole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for forming aryl-aryl or aryl-vinyl bonds. For bromo-pyrrole substrates, protecting the pyrrole nitrogen is sometimes necessary to prevent side reactions like debromination, though N-methylated substrates like 5-Bromo-1-methyl-1H-pyrrole-2-carbonitrile are inherently protected. mdpi.comnih.gov The reaction is tolerant of a wide range of functional groups, making it highly versatile. nih.gov A common catalyst system is Pd(dppf)Cl₂, which has proven effective for coupling N-Boc-2-pyrroleboronic acid with 5-bromoindazoles, a related bromo-heterocyclic system. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 |

Stille Coupling: The Stille reaction couples the bromo-pyrrole with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Although highly effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner with the bromo-pyrrole, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org The Negishi coupling is notable for its high reactivity and ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.org Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, often allowing for milder reaction conditions. orgsyn.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromo-pyrrole and a terminal alkyne. The process is typically co-catalyzed by palladium and copper salts in the presence of a base, such as an amine. The Sonogashira coupling is a fundamental method for synthesizing alkynyl-substituted aromatic and heteroaromatic compounds.

The removal of the bromine atom, or reductive debromination, transforms the compound into 1-methyl-1H-pyrrole-2-carbonitrile. This can be a desired transformation to access the debrominated scaffold or an undesired side reaction during other transformations.

Chemical methods for this reduction are well-established for aryl halides. Catalytic hydrogenation, using hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C), is a common and effective method. rsc.org Another approach involves the use of reducing metals in acidic media, such as zinc powder in acetic acid (Zn/AcOH), which has been shown to selectively remove α-halogens from similar heterocyclic systems like polyhalothiophenes. st-andrews.ac.uk

In the realm of biosynthesis, enzymatic reductive dehalogenation has been identified as a key step in the formation of certain marine bacterial pyrroles. nih.govacs.org These specialized debrominase enzymes can selectively remove bromine atoms from polybrominated pyrrole precursors, highlighting a biological pathway for this transformation. nih.govacs.orgnih.gov

Table 2: Potential Reagents for Reductive Debromination

| Reagent/System | Conditions | Type |

|---|---|---|

| H₂ / Pd-C | Methanol, room temp. | Catalytic Hydrogenation |

| Zn / Acetic Acid | Ethanol, reflux | Metal/Acid Reduction |

Nucleophilic aromatic substitution (SNAr) typically involves the attack of a nucleophile on an aromatic ring, followed by the displacement of a leaving group. This reaction is highly dependent on the electronic nature of the aromatic ring. For a classical SNAr mechanism to proceed efficiently, the ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.gov

Pyrrole is an electron-rich, π-excessive aromatic heterocycle. st-andrews.ac.uk This inherent high electron density makes the ring system generally unreactive towards nucleophilic attack. st-andrews.ac.ukyoutube.com The nitrile group at the C2 position is electron-withdrawing, but its influence is often insufficient to overcome the intrinsic electron-rich character of the pyrrole ring to facilitate a standard SNAr reaction at the C5 position. Therefore, this compound is not an ideal substrate for classical SNAr reactions, which are more commonly observed in electron-deficient heterocycles like pyridines and triazines. nih.govyoutube.com

Transformations Involving the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, most notably hydrolysis to carboxylic acids or amides, and reduction to primary amines.

The hydrolysis of the nitrile group in this compound can lead to either the corresponding carboxylic acid or the carboxamide, depending on the reaction conditions.

Complete hydrolysis to the carboxylic acid (5-bromo-1-methyl-1H-pyrrole-2-carboxylic acid) can be achieved under either acidic or basic conditions, typically with heating. For example, studies on the closely related methyl 5-cyano-1H-pyrrole-2-carboxylate have shown that hydrolysis using lithium hydroxide (B78521) (LiOH) in an ethanol/water mixture effectively converts the cyano group to a carboxylic acid. acs.org

Partial hydrolysis under milder conditions can yield the primary amide (5-bromo-1-methyl-1H-pyrrole-2-carboxamide). The Pinner reaction, which involves treating the nitrile with an alcohol in the presence of an acid catalyst (like HCl), can also be used to convert the nitrile into an ester, which can then be hydrolyzed. mdpi.com During these transformations, amides are sometimes observed as by-products. mdpi.com

Table 3: Conditions for Hydrolysis of Pyrrole Nitriles

| Reagent | Solvent | Product |

|---|---|---|

| LiOH | H₂O / Ethanol | Carboxylic Acid acs.org |

The nitrile group can be readily reduced to a primary amine ( (5-bromo-1-methyl-1H-pyrrol-2-yl)methanamine), providing a key synthetic route to aminomethyl-substituted pyrroles. This transformation requires potent reducing agents capable of reducing the carbon-nitrogen triple bond.

Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H). youtube.com Borane reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or diisopropylaminoborane, are also highly effective. nih.govorganic-chemistry.orgresearchgate.net Catalytic hydrogenation over a metal catalyst (e.g., Raney Nickel, Rhodium, or Palladium) under a hydrogen atmosphere is another widely used industrial and laboratory method. The choice of reagent can be critical to avoid the undesired reductive debromination of the C-Br bond.

Table 4: Common Reagents for Nitrile Reduction to Primary Amines

| Reagent | Typical Solvent | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful, requires aqueous workup |

| Diisopropylaminoborane | THF | Milder, can show functional group tolerance nih.govorganic-chemistry.org |

| Ammonia (B1221849) Borane | THF | Can be performed without catalyst organic-chemistry.org |

Cycloaddition Reactions (e.g., [2+3] dipolar cycloadditions)

While 1,3-dipolar cycloaddition reactions are a powerful and common method for the synthesis of highly substituted pyrrole rings from precursors like münchnones or azlactones, the participation of an already-formed pyrrole ring as the dipolarophile in such reactions is less frequently documented. thieme-connect.comacs.orgnih.gov In these syntheses, a 1,3-dipole reacts with an alkene or alkyne to construct the five-membered pyrrole heterocycle. thieme-connect.commdpi.com

For this compound, the endocyclic double bonds within the pyrrole ring possess the theoretical potential to act as dipolarophiles in [2+3] cycloaddition reactions. This would involve reacting the compound with a 1,3-dipole, such as a nitrile oxide, azide, or diazoalkane, to form a bicyclic adduct. However, specific studies detailing the use of this compound in such cycloaddition reactions are not prominent in the available scientific literature. The aromatic character of the pyrrole ring reduces the reactivity of its double bonds compared to simple alkenes, often requiring harsh conditions or highly reactive dipoles. The electronic nature of the substituents—the electron-withdrawing nitrile group and the halogen—would further influence the feasibility and regiochemistry of any potential cycloaddition.

Table 1: General Classes of 1,3-Dipoles for Cycloaddition Reactions

| Dipole Class | Example Structure | Potential Product Type |

|---|---|---|

| Nitrile Oxides | R-C≡N⁺-O⁻ | Fused Isoxazoline Ring |

| Azides | R-N=N⁺=N⁻ | Fused Triazoline Ring |

| Diazoalkanes | R₂C=N⁺=N⁻ | Fused Pyrazoline Ring |

Electrophilic and Nucleophilic Reactions of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the reactivity and regioselectivity of this compound are significantly modulated by its substituents. The N-methyl group is electron-donating, which activates the ring, while the cyano group at the C2 position and the bromo group at the C5 position are electron-withdrawing, deactivating the ring towards electrophilic attack.

Nucleophilic aromatic substitution is also a possibility, particularly involving the displacement of the bromide at the C5 position. This type of reaction is generally facilitated by the presence of strong electron-withdrawing groups on the ring, a condition met by the C2-carbonitrile.

For electrophilic aromatic substitution, the directing effects of the existing groups are crucial. In N-substituted pyrroles, electrophilic attack typically occurs preferentially at the C2 or C5 positions. acs.org Since these positions are already occupied in this compound, further substitution would be directed to the C3 or C4 positions.

The combined electronic influence of the substituents dictates the most likely position of attack:

N-methyl (C1): Activating, ortho- and para-directing (directs to C2/C5 and C3/C4).

Carbonitrile (C2): Deactivating, meta-directing (directs to C4).

Bromo (C5): Deactivating, ortho- and para-directing (directs to C4 and C3).

Considering these competing effects, electrophilic attack is most likely to occur at the C4 position, which is meta to the deactivating nitrile group and ortho to the deactivating but ortho-directing bromo group. The C3 position is less favored due to its ortho-relationship to the strongly deactivating nitrile group. However, precise regiochemical outcomes would need to be determined empirically. nih.gov

Friedel-Crafts acylation and alkylation are hallmark electrophilic aromatic substitution reactions. For pyrroles, these reactions can introduce acyl and alkyl groups, further functionalizing the heterocyclic core. While general methods for the acylation of N-methylpyrroles exist, specific studies detailing the acylation or alkylation of this compound are scarce. nih.gov

Based on general principles of regioselectivity discussed above, any Friedel-Crafts type reaction on this substrate would be expected to yield predominantly the C4-substituted product. The reaction conditions would likely require a suitable Lewis acid catalyst to proceed, given the deactivating nature of the bromo and nitrile substituents. It has been noted that Friedel-Crafts acylation of pyrroles bearing electron-withdrawing groups at the C2 or N1 positions often leads to substitution at the β-(C3) position. nih.gov

Table 2: Potential Products from Electrophilic Substitution

| Reaction Type | Reagent Example | Expected Major Product |

|---|---|---|

| Acylation | Acetyl chloride / AlCl₃ | 4-Acetyl-5-bromo-1-methyl-1H-pyrrole-2-carbonitrile |

| Nitration | HNO₃ / H₂SO₄ | 5-Bromo-1-methyl-4-nitro-1H-pyrrole-2-carbonitrile |

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. frontiersin.orgnih.gov MCRs are widely used for the synthesis of complex heterocyclic libraries, including various substituted pyrroles. rsc.orgnih.govrsc.org

While numerous MCRs exist for the synthesis of the pyrrole ring itself, the use of a pre-functionalized pyrrole like this compound as a building block within an MCR is a more advanced and less common strategy. Such a reaction would leverage the reactivity of the existing functional groups. For instance, the bromine atom could potentially participate in a palladium-catalyzed MCR, or the nitrile group could undergo reaction. However, a review of the pertinent literature does not reveal specific MCRs that have been developed utilizing this compound as a key reactant. The development of such a reaction would represent a novel approach to rapidly increase molecular complexity from this substituted pyrrole core.

Computational and Theoretical Studies on 5 Bromo 1 Methyl 1h Pyrrole 2 Carbonitrile

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical and physical properties. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. gauthmath.com For 5-Bromo-1-methyl-1H-pyrrole-2-carbonitrile, the atoms within the pyrrole (B145914) ring are sp² hybridized, creating a planar framework of sigma (σ) bonds. slideshare.net The remaining p-orbital on each of the four carbon atoms and the nitrogen atom overlap to form a delocalized π-electron system above and below the plane of the ring. slideshare.netyoutube.com

A critical aspect of MO analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the substituents significantly influence the electronic distribution and FMO energies.

-Br (Bromo group): Acts as a weak deactivating group through its inductive electron-withdrawing effect, but also as an ortho-, para-directing group in electrophilic substitution due to its lone pairs participating in resonance.

-CH₃ (Methyl group): An electron-donating group that increases the electron density of the pyrrole ring.

-CN (Carbonitrile group): A strong electron-withdrawing group that significantly lowers the electron density of the ring.

Computational calculations would precisely quantify these effects on the molecule's electrostatic potential and orbital energies.

Table 1: Illustrative Frontier Molecular Orbital Properties This table presents hypothetical, yet realistic, values for this compound based on typical DFT calculations for similar heterocyclic compounds.

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Represents the ionization potential; moderate electron-donating capability. |

| LUMO Energy | -1.8 eV | Represents the electron affinity; ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates good kinetic stability. |

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. researchgate.net Instead of calculating the complex multi-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while maintaining high accuracy. mdpi.com From DFT calculations, several "reactivity descriptors" can be derived to predict how a molecule will behave in a chemical reaction.

Key DFT-derived reactivity descriptors include:

Chemical Potential (μ): Related to the "escaping tendency" of electrons. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. Harder molecules have a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / 2η.

These global descriptors provide a general overview of the molecule's reactivity. Additionally, DFT can be used to calculate local reactivity indicators, such as Fukui functions, which identify the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, these calculations would likely indicate that the carbon atoms of the pyrrole ring are the primary sites for electrophilic attack, with the exact position modulated by the competing electronic effects of the substituents.

Table 2: Illustrative DFT-Derived Global Reactivity Descriptors This table presents hypothetical, yet realistic, values for this compound based on typical DFT calculations.

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| Chemical Potential (μ) | -4.15 | High negative value indicates a stable molecule that does not readily lose electrons. |

| Chemical Hardness (η) | 2.35 | Indicates high resistance to change in electron configuration, suggesting kinetic stability. |

| Electrophilicity Index (ω) | 3.66 | Moderate electrophilicity, suggesting it can act as an electrophile in certain reactions. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states.

For a molecule like this compound, computational modeling could be used to investigate various transformations, such as:

Nucleophilic Aromatic Substitution: Studying the replacement of the bromine atom by various nucleophiles. Modeling would help determine whether the reaction proceeds via an addition-elimination or other mechanism and calculate the activation energy barriers.

Electrophilic Aromatic Substitution: Predicting the most favorable position for the addition of an electrophile to the pyrrole ring and understanding how the existing substituents direct this addition.

Cycloaddition Reactions: Investigating the potential for the pyrrole ring to participate in cycloaddition reactions.

Theoretical studies on the pyrolysis and oxidation of the parent pyrrole molecule have demonstrated the power of these methods. nih.govacs.org Such studies confirm that decomposition is often initiated by isomerization, followed by ring-opening reactions. acs.org Similar computational approaches would provide a detailed, step-by-step understanding of the energetic landscape for any proposed reaction involving this compound.

Conformational Analysis and Tautomerism Studies

While the pyrrole ring itself is largely planar and rigid, computational methods can be used to analyze the conformational preferences of its substituents. For this compound, this would primarily involve studying the rotational barrier of the methyl group. Although this rotation is typically low in energy, understanding its preference can be important for modeling intermolecular interactions.

A more significant area of study is tautomerism. Substituted pyrroles can potentially exist in different tautomeric forms, such as the pyrrolenine form. rsc.org DFT calculations are highly effective for determining the relative energies and thermodynamic stabilities of different tautomers. By calculating the energies of each possible structure and the transition states connecting them, researchers can predict the equilibrium population of each tautomer under different conditions. For this compound, the aromatic pyrrole form is expected to be overwhelmingly more stable than any non-aromatic tautomers due to the significant energetic benefit of aromaticity.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its macroscopic properties, such as boiling point, solubility, or biological activity. nih.gov These models are built by calculating a set of numerical values, known as molecular descriptors, from the computationally optimized structure of the molecule. nih.gov

For this compound, a QSPR study would involve calculating a wide range of descriptors, including:

Topological descriptors: Based on the 2D connectivity of the atoms.

Geometrical descriptors: Based on the 3D size and shape of the molecule.

Electronic descriptors: Such as dipole moment, polarizability, and the DFT-derived reactivity descriptors discussed earlier.

These descriptors would then be used as independent variables in a statistical analysis (e.g., multiple linear regression) to build a predictive model for a specific property of interest. tandfonline.com Such models are valuable in materials science and medicinal chemistry for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing. nih.gov

Derivatives, Analogues, and Structural Modifications of 5 Bromo 1 Methyl 1h Pyrrole 2 Carbonitrile

Synthesis of Substituted Pyrrole-2-carbonitriles

The synthesis of substituted pyrrole-2-carbonitriles can be achieved through various established and novel organic chemistry methodologies. These methods often involve the construction of the pyrrole (B145914) ring from acyclic precursors or the modification of a pre-existing pyrrole scaffold.

One of the most classic methods for pyrrole synthesis is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgwikipedia.org This reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org Modifications and improvements to this method have been developed, such as using magnesium iodide etherate as a catalyst for the reaction between 1,4-diketones and primary amines. uctm.edu

Modern approaches provide alternative routes to substituted pyrroles. For instance, a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines, catalyzed by acetic acid, offers a mild and efficient pathway to N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov Another strategy involves the cyclocondensation of enones with aminoacetonitrile, which initially forms 3,4-dihydro-2H-pyrrole-2-carbonitriles. These intermediates can then be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to produce the aromatic 3,5-disubstituted pyrrole-2-carbonitriles. researchgate.netresearchgate.net

Multicomponent reactions have also emerged as powerful tools. A palladium-catalyzed three-component reaction of aryl halides, isocyanides, and N-tosylhydrazones can assemble substituted 3-aminopyrroles. nih.gov Furthermore, a copper-catalyzed reaction involving terminal alkynes, sulfonyl azides, and phenacylmalononitriles provides a direct route to functionalized 2-amino-3-cyano pyrroles. rsc.org

The table below summarizes various synthetic methods for preparing substituted pyrrole-2-carbonitriles.

| Synthetic Method | Precursors | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Weak acids (e.g., Acetic Acid) | N-Substituted Pyrroles | organic-chemistry.orgwikipedia.org |

| Three-Component Reaction | α-Hydroxyketones, Oxoacetonitriles, Primary amines | Acetic Acid (AcOH) | N-Substituted 3-Cyanopyrroles | nih.gov |

| Enone Cyclocondensation | Enones, Aminoacetonitrile | Pyridine (B92270), then DDQ (oxidation) | 3,5-Disubstituted Pyrrole-2-carbonitriles | researchgate.net |

| Palladium-Catalyzed MCR | Aryl halides, Isocyanides, N-Tosylhydrazones | Pd(0) catalyst | Substituted 3-Aminopyrroles | nih.gov |

| Copper-Catalyzed MCR | Terminal alkynes, Sulfonyl azides, Phenacylmalononitriles | Cu(I) Iodide, Et₃N | 2-Amino-3-cyano Pyrroles | rsc.org |

Exploration of Halogen Variations (e.g., chloro, iodo analogues)

The halogen atom at the C5 position of the pyrrole ring is a key site for synthetic modification and for tuning the electronic properties of the molecule. Replacing the bromine atom with other halogens, such as chlorine or iodine, generates analogues with different reactivity and physical properties.

The direct halogenation of pyrrole is often challenging to control because the pyrrole ring is highly reactive towards electrophiles, which can lead to the formation of polyhalogenated products. chempedia.infoyoutube.com Controlled conditions are necessary to achieve mono-halogenation. For instance, chlorination can be performed using sulfuryl chloride (SO₂Cl₂), while iodination can be achieved with iodine in the presence of potassium iodide. youtube.com For N-substituted pyrroles, halogenation typically occurs at the 2- and 5-positions. acs.org

The synthesis of specific halogenated analogues often requires a more strategic approach. For example, N-substituted 3-bromopyrrole, a precursor for further functionalization, can be synthesized by brominating N-silylpyrrole with N-bromosuccinimide (NBS). wikipedia.org This highlights that the choice of protecting group on the nitrogen can direct the position of halogenation.

The table below outlines common reagents used for the halogenation of the pyrrole ring.

| Halogenation Reaction | Reagent | Typical Product | Reference |

|---|---|---|---|

| Chlorination | Sulfuryl chloride (SO₂Cl₂) | Polychlorinated pyrroles | youtube.com |

| Bromination | Bromine in ethanol | Polybrominated pyrroles | youtube.com |

| Iodination | Iodine / Potassium Iodide (KI) | Polyiodinated pyrroles | youtube.com |

| Selective Bromination | N-Bromosuccinimide (NBS) on N-silylpyrrole | 3-Bromopyrrole | wikipedia.org |

Modifications at the N1-Methyl Group

The substituent on the nitrogen atom of the pyrrole ring significantly influences the molecule's properties and reactivity. Modifying the N1-methyl group allows for the synthesis of a diverse range of analogues. Common modifications include replacing the methyl group with other alkyl chains, aryl groups, or functionalized moieties.

N-alkylation of pyrroles is a fundamental transformation. The outcome of alkylation (N- vs. C-alkylation) can be controlled by the reaction conditions. cdnsciencepub.com Using potassium hydroxide (B78521) as a base in the presence of polyethylene (B3416737) glycols (PEGs) or their dialkyl ethers as phase transfer catalysts can facilitate N-alkylation in high yields, even with less reactive alkylating agents like alkyl chlorides. tandfonline.comoup.com Ionic liquids have also been employed as media for the highly regioselective N-alkylation of pyrrole with alkyl halides. organic-chemistry.org

N-arylation, the introduction of an aryl group at the N1 position, can be achieved through methods like the Paal-Knorr synthesis using an arylamine, or via cross-coupling reactions. acs.org Lewis acid-catalyzed methods have been developed for the synthesis of N-aryl pyrroles from biomass-derived furans and arylamines, offering a sustainable route. acs.org Another approach involves an intramolecular redox reaction of 2-(3-pyrroline-1-yl)arylaldehydes, mediated by a Lewis acid, to form N-aryl pyrroles. nih.gov

These N-substitutions not only alter the steric profile of the molecule but also its electronic characteristics, which can impact subsequent reactions and biological activity.

Heterocyclic Fused Systems Incorporating the Pyrrole Scaffold

The pyrrole-2-carbonitrile (B156044) moiety is an excellent precursor for the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds. The nitrile group is particularly useful as it can participate in cyclization reactions to form an adjacent ring.

One important class of fused systems is the pyrrolo[2,3-d]pyrimidines , also known as 7-deazapurines. mdpi.com These structures are found in various natural products and synthetic compounds with significant biological activities. nih.gov The synthesis of these systems can be achieved by reacting a 2-amino-3-cyanopyrrole derivative with various reagents. For example, reaction with formamide (B127407) or orthoesters can lead to the formation of the pyrimidine (B1678525) ring fused to the pyrrole core. nih.gov

Similarly, pyrrolo[2,3-b]pyridines (7-azaindoles) can be synthesized. An efficient approach involves the reaction of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile with fluorinated 1,3-bielectrophiles to construct the fused pyridine ring. enamine.net The nitrile group of a pyrrole can also serve as a starting point for building fused systems through palladium-catalyzed cross-coupling reactions followed by cyclization. nih.gov

The synthesis of these fused systems significantly expands the structural diversity derivable from the 5-Bromo-1-methyl-1H-pyrrole-2-carbonitrile scaffold, leading to compounds with novel chemical and pharmacological profiles. nih.govresearchgate.netrsc.org

Impact of Structural Changes on Chemical Properties and Reactivity

Structural modifications to the this compound scaffold have profound effects on its chemical properties and reactivity. These changes are primarily governed by the electronic and steric nature of the substituents.

The pyrrole ring is inherently electron-rich and thus highly reactive towards electrophilic substitution, preferentially at the C2 (α) position. pharmaguideline.comuobaghdad.edu.iq The reactivity is due to the participation of the nitrogen lone pair in the aromatic sextet, which increases the electron density on the ring carbons. pharmaguideline.com

Effect of N1-Substituents: The group attached to the N1 position has a significant impact on the aromaticity and electronic distribution of the pyrrole ring. Electron-withdrawing groups on the nitrogen can decrease the ring's aromaticity by pulling the nitrogen's lone pair away from the π-system. rsc.orgresearchgate.net Conversely, electron-donating groups can enhance the electron density of the ring. These electronic effects directly influence the rate and regioselectivity of subsequent electrophilic substitution reactions. scispace.com Steric hindrance from bulky N1-substituents can also direct incoming electrophiles to less hindered positions. acs.org

Advanced Analytical Methodologies for Characterization and Quantification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-Bromo-1-methyl-1H-pyrrole-2-carbonitrile. Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments in solution provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the N-methyl group would be expected to produce a singlet, while the two protons on the pyrrole (B145914) ring would appear as doublets due to coupling with each other. The electron-withdrawing effects of the bromo and nitrile substituents would influence their chemical shifts. The ¹³C NMR spectrum would show distinct signals for each of the six carbon atoms in the molecule (two aromatic CH, two quaternary aromatic carbons, one nitrile carbon, and one methyl carbon).

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be employed to confirm the assignments. A COSY spectrum would show a cross-peak between the two coupled pyrrole protons, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom.

Solid-state NMR (ssNMR) offers insights into the compound's structure in its crystalline form. mst.eduemory.edu By analyzing the sample under magic-angle spinning (MAS), high-resolution spectra can be obtained from the solid powder, revealing information about polymorphism, molecular packing, and intermolecular interactions that are averaged out in solution. mst.edunih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 3.7 - 3.9 | 35 - 40 |

| C3-H | 6.2 - 6.4 | 110 - 115 |

| C4-H | 6.9 - 7.1 | 120 - 125 |

| C2-CN | - | 100 - 105 |

| C5-Br | - | 115 - 120 |

| CN | - | 112 - 117 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₆H₅BrN₂.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity (M+ and M+2) separated by two mass units, a characteristic signature for a monobrominated compound. miamioh.edu

Analysis of the fragmentation patterns provides further structural confirmation. Common fragmentation pathways for pyrrole derivatives can involve the loss of the nitrile group (as HCN), the bromine atom, or the methyl group. researchgate.net

Table 2: Predicted m/z Values for Key Fragments in the Mass Spectrum of this compound

| Fragment | Description | Predicted m/z |

| [C₆H₅BrN₂]⁺ | Molecular Ion (M⁺) | 184/186 |

| [C₅H₅BrN]⁺ | Loss of HCN | 158/160 |

| [C₆H₅N₂]⁺ | Loss of Br | 105 |

| [C₅H₂BrN₂]⁺ | Loss of CH₃ | 169/171 |

Vibrational Spectroscopy (Infrared, Raman, SERS) for Functional Group Analysis and Adsorption Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. The most prominent and diagnostically useful band in the IR spectrum would be the sharp, strong absorption corresponding to the C≡N (nitrile) stretching vibration. libretexts.org

Other characteristic absorptions would include C-H stretching vibrations for the aromatic pyrrole ring and the aliphatic methyl group, as well as complex patterns in the fingerprint region (below 1500 cm⁻¹) corresponding to various C-C and C-N stretching and bending modes. researchgate.netmsu.edu Raman spectroscopy would provide complementary information, particularly for the less polar bonds.

Surface-Enhanced Raman Spectroscopy (SERS) could be utilized for adsorption studies, providing enhanced signals for molecules adsorbed onto metallic surfaces, which can yield insights into the orientation and interaction of the molecule with the substrate.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N | Stretch | 2220 - 2240 | Strong, Sharp |

| C-H (Aromatic) | Stretch | 3050 - 3150 | Medium |

| C-H (Methyl) | Stretch | 2850 - 3000 | Medium |

| C=C (Pyrrole Ring) | Stretch | 1500 - 1600 | Medium |

| C-N (Pyrrole Ring) | Stretch | 1250 - 1350 | Medium-Strong |

| C-Br | Stretch | 500 - 650 | Medium |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous data on bond lengths, bond angles, and torsional angles.

Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or halogen bonds, which govern the compound's bulk physical properties. While a crystal structure for the target compound is not publicly available, data from a related brominated heterocyclic compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, illustrates the type of detailed structural information that can be obtained. researchgate.net

Table 4: Example Crystallographic Data from a Related Compound (5-Bromo-1H-pyrrolo[2,3-b]pyridine)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.9082 |

| b (Å) | 13.3632 |

| c (Å) | 5.8330 |

| β (°) | 103.403 |

| Volume (ų) | 675.47 |

Data from reference researchgate.net.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from reaction byproducts or impurities. High-Performance Liquid Chromatography (HPLC) is a common method for purity determination. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would likely provide good separation, with detection by a UV detector set to the compound's absorbance maximum.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, suitable if the compound is sufficiently volatile and thermally stable. GC provides high-resolution separation of components in a mixture, while the coupled mass spectrometer allows for their identification based on their mass spectra and fragmentation patterns. researchgate.net

Spectrophotometric Quantification Methods in Research Settings

Ultraviolet-Visible (UV-Vis) spectrophotometry can be employed as a straightforward and rapid method for quantifying this compound in solution. The substituted pyrrole ring acts as a chromophore, absorbing light in the UV region.

For quantification, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance of an unknown sample is directly proportional to its concentration. This method is widely used in research for routine concentration measurements due to its simplicity and accessibility.

Emerging Research Applications Beyond Biological Systems

Role in Organic Materials Science

The pyrrole (B145914) core of 5-Bromo-1-methyl-1H-pyrrole-2-carbonitrile is a well-established component in the development of organic electronic materials. The presence of the bromo and carbonitrile groups provides handles for polymerization and further functionalization, suggesting its utility as a precursor to materials with tailored electronic and optical properties.

While direct polymerization of this compound is not widely documented, its structure is analogous to monomers used in the synthesis of conductive polypyrroles. The bromine atom can be utilized in cross-coupling reactions to form extended π-conjugated systems, a key feature of conductive polymers. The methyl and carbonitrile groups can influence the solubility and electronic properties of the resulting polymers. The general synthesis of conductive polymers often involves the oxidative coupling of pyrrole-based monomers.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Method | Role of this compound | Potential Polymer Properties |

|---|---|---|

| Oxidative Polymerization | Monomer unit | Conductive, potentially soluble in organic solvents |

Pyrrole-containing compounds are known to be effective charge transport and emitting materials in OLEDs. Computational studies on similar pyrrole-terphenyl structures have shown that the electronic properties can be tuned for OLED applications. jmaterenvironsci.com this compound could serve as a precursor for the synthesis of novel host or dopant materials in OLEDs. The carbonitrile group is a known electron-withdrawing group that can influence the electron affinity and charge transport characteristics of the molecule, which is a critical factor in OLED device performance.

The chromophoric pyrrole ring in this compound suggests its potential as a scaffold for the development of novel dyes and pigments. The reactivity of the bromine atom allows for the introduction of various auxochromic groups through nucleophilic substitution or cross-coupling reactions, which can be used to tune the color and photophysical properties of the resulting dye molecules. The synthesis of novel antimicrobial dyes based on related heterocyclic systems has been reported, indicating the potential for creating functional dyes from pyrrole precursors. nih.gov

Catalysis and Ligand Design

The nitrogen atom in the pyrrole ring and the carbonitrile group of this compound offer potential coordination sites for metal ions, making it a candidate for ligand design in catalysis.

Pyrrole-based Schiff base ligands have been successfully used to synthesize transition metal complexes with catalytic and biological activities. acs.org The functional groups on this compound could be modified to create multidentate ligands for transition metal catalysis. For instance, the carbonitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional coordination sites. The development of new pyrrole-based ligands is an active area of research for applications in areas such as water oxidation catalysis. researchgate.net

Table 2: Potential Ligand Modifications and Catalytic Applications

| Modification of this compound | Resulting Ligand Type | Potential Catalytic Application |

|---|---|---|

| Hydrolysis of carbonitrile to carboxylic acid | Bidentate N,O-ligand | Oxidation, reduction reactions |

| Reduction of carbonitrile to amine | Bidentate N,N-ligand | Cross-coupling reactions |

While there is no direct evidence of this compound being used as an organocatalyst, the synthesis of pyrroles is a significant area within organocatalysis. nih.gov This compound can serve as a valuable starting material for the organocatalytic synthesis of more complex, substituted pyrroles. The reactivity of the bromo and carbonitrile groups can be exploited in various organocatalytic transformations to build molecular complexity.

Synthetic Reagents and Building Blocks in Non-Biological Synthesis

This compound serves as a valuable intermediate and building block in organic synthesis, primarily due to the reactivity of the bromine and nitrile functional groups, as well as the inherent properties of the N-methylated pyrrole ring. The presence of a bromine atom at the 5-position of the pyrrole ring makes it a suitable substrate for various cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry for the creation of carbon-carbon and carbon-heteroatom bonds.

Although specific studies detailing the use of this compound in non-biological material synthesis are not extensively reported, its structural motifs are analogous to other brominated pyrroles that have been successfully employed in such reactions. For instance, related brominated pyrrole compounds have been utilized in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Stille reactions to synthesize more complex molecular architectures. These reactions are pivotal in the development of novel organic materials with specific electronic or photophysical properties. The N-methyl group can influence the solubility and electronic properties of the resulting molecules, while the carbonitrile group can be a precursor for other functional groups or participate directly in the formation of conjugated systems.

The potential of this compound as a building block extends to the synthesis of conductive polymers. Pyrrole itself is the monomer for polypyrrole, a well-known conducting polymer. The functional groups on this compound could be used to modify the properties of the resulting polymer, such as its conductivity, processability, and stability. However, specific research demonstrating the polymerization of this particular monomer is not yet prevalent in the scientific literature.

Table 1: Potential Non-Biological Synthetic Applications of this compound

| Reaction Type | Potential Product Class | Potential Application Area |

|---|---|---|

| Suzuki Coupling | Arylated Pyrroles | Organic Electronics, Dyes |

| Heck Coupling | Alkenylated Pyrroles | Functional Polymers, Materials Science |

| Stille Coupling | Stannylated Pyrroles (as intermediates) | Organic Synthesis |

| Sonogashira Coupling | Alkynylated Pyrroles | Conjugated Materials, Molecular Wires |

Environmental and Industrial Chemical Research Contexts

The study of this compound in environmental and industrial contexts is an area with limited specific research. However, by examining related compounds, potential research avenues can be inferred. The environmental fate and impact of brominated organic compounds are of significant interest due to the persistence and potential toxicity of some classes, such as brominated flame retardants.

Degradation studies of this compound in controlled environments could provide valuable data on its persistence, potential for bioaccumulation, and the nature of its degradation products. Such studies would likely investigate its susceptibility to photodegradation (degradation by light) and biodegradation (degradation by microorganisms). The N-methylpyrrole core is known to be susceptible to microbial degradation, although the presence of the bromo and cyano substituents would be expected to influence the degradation pathways and rates.

In the realm of industrial applications, the nitrile functionality of this compound suggests potential applications in the development of chemical sensors. The cyano group can participate in coordination with metal ions or engage in specific intermolecular interactions, which could be harnessed to create sensors for the detection of various analytes. The pyrrole ring itself can be part of a larger chromophoric or fluorophoric system, where changes in its electronic environment upon binding to a target analyte could lead to a detectable optical signal. To date, there are no published reports of this compound being used in such a capacity, representing a potential area for future research.

Table 2: Potential Environmental and Industrial Research Areas for this compound

| Research Area | Focus of Study | Potential Significance |

|---|---|---|

| Degradation Studies | Photolytic and microbial breakdown pathways in soil and water simulations. | Understanding the environmental persistence and fate of brominated pyrrole derivatives. |

| Chemical Sensing | Incorporation into sensor platforms for the detection of metal ions or organic molecules. | Development of new analytical tools for environmental or industrial process monitoring. |

Future Directions and Research Gaps

Development of Novel and Sustainable Synthetic Routes

While classical methods for pyrrole (B145914) synthesis, such as the Paal-Knorr or Hantzsch syntheses, are well-established, there is a continuous need for more efficient, atom-economical, and environmentally benign synthetic routes. wikipedia.orgeurekaselect.comnih.gov Future research should focus on applying modern synthetic strategies to construct the 5-Bromo-1-methyl-1H-pyrrole-2-carbonitrile core and its derivatives.

Key areas for development include:

C-H Functionalization: Direct C-H functionalization offers a more efficient alternative to traditional multi-step syntheses that often require pre-functionalized starting materials. nih.gov Research into late-stage C-H bromination or cyanation on a pre-formed 1-methyl-1H-pyrrole ring could provide more direct access to the target molecule.

Multicomponent Reactions (MCRs): Designing MCRs that assemble the pyrrole ring from simple, readily available starting materials in a single step would significantly improve synthetic efficiency. nih.gov For instance, a copper-catalyzed multicomponent reaction involving formamides, trimethylsilyl (B98337) cyanide (TMSCN), and alkenes or alkynes has been shown to produce polysubstituted pyrrole-2-carbonitriles. nih.gov

Flow Chemistry and Catalysis: The application of flow chemistry can offer improved reaction control, safety, and scalability. eurekaselect.com Combining this with novel catalytic systems, including nanomaterials or heterogeneous catalysts, could lead to highly efficient and sustainable production methods. eurekaselect.comresearchgate.net Recent reviews highlight the progress in metal-catalyzed and green solvent-based methods for pyrrole synthesis, which could be adapted for this specific compound. eurekaselect.comresearchgate.net

Exploration of Underutilized Reactivity Pathways

The reactivity of this compound is dictated by its distinct functional groups: the C-Br bond, the nitrile group, and the C-H bonds at the 3- and 4-positions of the pyrrole ring. While the reactivity of similar brominated pyrroles is known to an extent, a systematic exploration of this specific compound's chemical behavior is a significant research gap. researchgate.netdatapdf.com

Future investigations should target:

Cross-Coupling Reactions: The bromine atom at the 5-position is a prime handle for various palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig). This would allow for the introduction of a wide array of aryl, alkyl, alkynyl, or amino substituents, generating diverse molecular architectures.

Nitrile Group Transformations: The carbonitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic systems. Exploring these transformations would vastly expand the chemical space accessible from this starting material.

Regioselective C-H Activation: The pyrrole ring possesses C-H bonds that could be selectively functionalized. organic-chemistry.org Developing conditions for regioselective metalation, halogenation, or arylation at the C3 or C4 positions, without disturbing the existing substituents, would provide access to highly decorated pyrrole structures that are otherwise difficult to synthesize. nih.gov

Advanced Functional Material Development

Pyrrole-based structures are fundamental to the field of materials science, most notably as the monomer for the conductive polymer polypyrrole. frontiersin.orgresearchgate.net The compound this compound is an ideal candidate for the development of novel functional materials due to its potential for polymerization and the tunability offered by its substituents.

Promising research avenues are:

Conducting Polymers: The compound could be used as a functionalized monomer in electropolymerization or chemical polymerization to create novel polypyrrole derivatives. The bromo and nitrile substituents would modulate the electronic properties (e.g., bandgap, conductivity) and physical properties (e.g., solubility, processability) of the resulting polymer.

Organic Electronics: Pyrrole derivatives are used in organic dyes and semiconductors. nih.gov This compound could serve as a building block for creating new organic light-emitting diode (OLED) materials, organic field-effect transistors (OFETs), or dye-sensitized solar cells. The nitrile group can act as an electron-withdrawing group to tune the electronic characteristics of π-conjugated systems.

Porous Materials: Pyrrole units can be incorporated into conjugated microporous polymers (CMPs), which have applications in gas storage and heterogeneous catalysis. frontiersin.org The defined structure of this compound could be exploited to build porous frameworks with tailored pore sizes and functionalities.

Interdisciplinary Research Opportunities in Chemical Sciences

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. nih.govbiolmolchem.commdpi.com This prevalence suggests that derivatives of this compound could have significant biological activity.

Future interdisciplinary research should explore:

Medicinal Chemistry: The compound can serve as a starting point for the synthesis of compound libraries for drug discovery. eurekaselect.com Using the reactivity pathways outlined in section 8.2, a diverse range of analogues can be created and screened for various biological activities, including as antibacterial, antiviral, or anticancer agents. mdpi.comnih.gov For example, pyrrole derivatives have been investigated as inhibitors of various protein kinases. nih.gov

Chemical Biology: Functionalized pyrroles can be used to design molecular probes to study biological systems. Derivatives could be synthesized with fluorescent tags or reactive groups for covalent labeling of biomolecules, enabling new ways to investigate cellular processes.

Agrochemicals: The structural motifs present in this compound are also found in agrochemicals. Screening derivatives for herbicidal, insecticidal, or fungicidal activity could open up new applications in agriculture.

Predictive Modeling and Machine Learning Applications in Pyrrole Chemistry

The increasing integration of computational tools in chemistry offers a powerful approach to accelerate research and discovery. researchgate.netdntb.gov.ua Applying these methods to this compound could guide experimental work and uncover new opportunities.

Key computational approaches include:

Reaction Prediction: Machine learning models are being developed to predict the outcomes and yields of chemical reactions. researchgate.netdntb.gov.ua Such models could be trained on pyrrole chemistry data to predict the feasibility and optimal conditions for the synthetic transformations described above, saving significant experimental time and resources.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can predict the biological activity or material properties of novel derivatives before they are synthesized. nih.govnih.gov This would allow for the in silico design of compounds with desired characteristics, such as specific inhibitory activity against a biological target or a desired electronic bandgap for a material. researchgate.net

Docking and Molecular Dynamics: For applications in medicinal chemistry, molecular docking and dynamics simulations can be used to predict how derivatives of the compound might bind to protein targets. nih.gov This provides insights into the mechanism of action and can guide the rational design of more potent and selective molecules.

The table below summarizes the potential research directions for this compound, highlighting the key molecular features that enable each area of exploration.

| Future Direction | Enabling Molecular Feature(s) | Potential Application/Goal |

|---|---|---|

| Novel Synthetic Routes | Pyrrole Ring Core | Develop efficient, sustainable, and scalable syntheses (e.g., C-H activation, MCRs). |

| Underutilized Reactivity | C-Br Bond, Nitrile Group, Ring C-H Bonds | Generate diverse chemical libraries via cross-coupling, nitrile transformations, and C-H functionalization. |

| Advanced Functional Materials | Entire Molecule (as monomer), Nitrile Group | Create novel conductive polymers, organic electronics, and porous materials with tailored properties. |

| Interdisciplinary Research | Pyrrole Scaffold, C-Br Bond (for diversification) | Discover new drug candidates, chemical probes, and agrochemicals. |

| Predictive Modeling & ML | Overall Molecular Structure | Accelerate research by predicting reaction outcomes, biological activities, and material properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.